2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Description
2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pteridine scaffold. The pteridine core, a pyrimidine-pyrazine hybrid, is modified with a chlorine atom at position 2 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, particularly in anticoagulant and enzyme inhibition studies . Its synthesis typically involves condensation reactions of substituted pyrrolo[3,2,1-ij]quinoline precursors with halogenating agents, followed by functionalization steps to introduce the methyl group .
Properties
IUPAC Name |
6-chloro-9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-13-4-5-14-3-2-6-7(14)8(13)12-9(10)11-6/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOOUKDGXDGOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=CC3=C2C1=NC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrrole derivative with a chlorinated reagent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the scale of production and the desired application .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine exhibit promising anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study published in Molecules highlighted the synthesis of hybrid compounds based on this structure, which demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 10 to 30 µM .
2. Antimicrobial Activity
Another notable application is in the field of antimicrobial agents. Compounds derived from this pteridine framework have been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives possess strong antibacterial activity, suggesting potential for development as new antibiotics .
3. Neurological Disorders
The unique structure of this compound also positions it as a candidate for treating neurological disorders. Preliminary studies suggest that compounds based on this structure may interact with neurotransmitter systems and exhibit neuroprotective effects. This is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .
Material Science Applications
1. Organic Electronics
Research indicates that derivatives of this compound can be utilized in organic electronic devices due to their semiconducting properties. The incorporation of this compound into polymer matrices has shown enhanced charge transport capabilities, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Photovoltaic Cells
The compound's ability to absorb light and convert it into electrical energy has been explored in the development of photovoltaic materials. Studies have demonstrated that films made from this compound exhibit favorable light absorption characteristics and stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine can be contextualized against related derivatives (Table 1).
Structural Analogues and Substituent Effects
- 6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (MW: 340.11 g/mol): Features a 4-chlorophenyl substituent at position 6, enhancing hydrophobic interactions in enzyme binding pockets. This compound exhibits dual inhibition of coagulation factors Xa and XIa (IC₅₀ ~1 µM) but has reduced solubility compared to the target compound due to the bulky aryl group .
- (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one: Incorporates an iodine atom at position 8, which improves halogen bonding with target proteins. However, the iodine’s size may sterically hinder binding in some enzymes .
- 4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate: Contains a benzoate ester at position 8, increasing lipophilicity and plasma stability. This derivative shows moderate factor Xa inhibition (IC₅₀ ~5 µM) but lacks the chlorine atom’s electronegative advantage .
Key Structural Insights :
- The chlorine atom at position 2 in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity, critical for binding to serine proteases like factor Xa .
- The methyl group at position 4 improves metabolic stability by blocking oxidative degradation pathways, a feature absent in non-methylated analogues .
Pharmacological Activity
The target compound’s dual inhibition of Xa and XIa (IC₅₀ ~1 µM) outperforms rhodanine hybrids (IC₅₀ ~1.5–3 µM) due to optimized halogen and methyl interactions. In contrast, iodine-substituted analogues show higher selectivity for Xa but weaker XIa binding .
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 2-Chloro-4-methyl-5,6-dihydro-4H-... | 2.1 | 0.45 | 210–212 |
| 8-Iodo-4,4,6-trimethyl-... | 3.0 | 0.12 | 198–200 |
| 6-(4-Chlorophenyl)-4,4,6-trimethyl-... | 3.5 | 0.08 | 225–227 |
The target compound’s lower LogP (2.1 vs. 3.0–3.5) and higher solubility (0.45 mg/mL) make it more drug-like than iodinated or aryl-substituted derivatives .
Biological Activity
2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine (CAS No. 184584-58-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through cyclization reactions that form the pyrrolo-pteridine framework. Various methodologies have been reported, including the use of chlorinated reagents and specific catalysts to enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives, including this compound. Research indicates that these compounds may inhibit key signaling pathways involved in tumor growth. For instance, structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrrolopyridine ring can enhance cytotoxicity against various cancer cell lines .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 12.5 | VEGFR-2 |
| Other derivatives | 10 - 30 | Various kinases |
The mechanism of action for this compound appears to involve the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways. This is crucial for angiogenesis in tumor progression. In vitro assays demonstrate that this compound exhibits significant binding affinity to VEGFR-2 and other related kinases .
Case Studies
A notable case study involved evaluating the efficacy of this compound in xenograft models of human tumors. The results indicated a substantial reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents. The study emphasized the compound's potential as a lead candidate for further development in cancer therapeutics .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile before clinical application.
Q & A
Basic: What are the key challenges in synthesizing 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine, and how can they be addressed methodologically?
Answer:
Synthesis challenges include regioselective chlorination, steric hindrance due to the methyl group, and maintaining the dihydro-pyrrolo-pteridine core stability. A validated approach involves:
- Stepwise functionalization : Introduce the chloro substituent early to avoid competing reactions, as seen in fluorinated pyrrolopyridine analogs using Selectfluor® under controlled temperatures (70°C in acetonitrile/ethanol) .
- Protection/deprotection strategies : Use benzyl or tert-butyl groups to shield reactive sites during methylation, followed by catalytic hydrogenation for deprotection .
- Purification : Employ silica gel chromatography (e.g., DCM/ethyl acetate gradients) and recrystallization to isolate high-purity products, as demonstrated for structurally related compounds .
Advanced: How can computational modeling optimize reaction conditions for regioselective substitutions on the pyrrolopteridine scaffold?
Answer:
Density Functional Theory (DFT) calculations can predict reactive sites by analyzing electron density and frontier molecular orbitals. For example:
- Electrophilic substitution : Chlorine prefers positions with higher electron density, as shown in 4-chloro-pyrrolo[2,3-b]pyridine derivatives .
- Solvent effects : Molecular dynamics simulations can model solvent interactions (e.g., acetonitrile vs. DMF) to stabilize transition states and improve yields .
- Validation : Cross-reference computational results with experimental NMR chemical shifts (e.g., -NMR for fluorinated analogs) to confirm regioselectivity .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- and NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the dihydro-pyrrolo ring .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error, as applied to pyrrolopyridine derivatives .
- HPLC-DAD : Assess purity (>98%) using C18 columns with methanol/water gradients, referencing pharmacopeial standards .
Advanced: How do structural modifications (e.g., chloro vs. methyl groups) influence bioactivity in related pyrrolopteridine analogs?
Answer:
Comparative studies on analogs reveal:
| Compound | Substituents | Activity Trends | Reference |
|---|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Cl at C4 | Anticancer (IC ~10 µM) | |
| 4-Methyl-pyrrolo[3,4-c]pyridine | Me at C4 | Reduced cytotoxicity | |
| Key findings: |
- Chloro groups enhance electrophilicity, improving DNA intercalation.
- Methyl groups increase lipophilicity but may sterically hinder target binding .
Basic: What are best practices for resolving contradictory bioactivity data across studies?
Answer:
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
- Dose-response curves : Use 8–12 concentration points to calculate accurate IC values, minimizing variability .
- Structural analogs : Compare activity trends with derivatives (e.g., 4,6-dichloro vs. 4-chloro) to identify substituent-specific effects .
Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Catalysis : Use immobilized palladium nanoparticles for Suzuki couplings, reducing metal waste .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) and improve energy efficiency, as validated for pyrrolo[2,3-d]pyrimidines .
Basic: What are the stability considerations for storing 2-chloro-4-methyl-pyrrolopteridine derivatives?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for chloro-pyrrolopyridines .
- Moisture control : Use molecular sieves in desiccators to avoid hydrolysis of the dihydro ring .
- Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can cryo-EM or X-ray crystallography elucidate its mechanism of action in protein targets?
Answer:
- Co-crystallization : Soak purified proteins (e.g., kinases) with the compound at 10 mM concentration in HEPES buffer (pH 7.5) .
- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures, as applied to pyrrolo[3,2,1-de]pteridine analogs .
- Docking simulations : Align crystallographic data with AutoDock Vina to validate binding poses and identify key interactions (e.g., H-bonds with Asp86) .
Basic: What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?
Answer:
- Cytotoxicity : MTT assay in HEK293 and HeLa cells (48-hour exposure) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using ADP-Glo™ kits .
- Permeability : Caco-2 monolayer assay to predict oral bioavailability .
Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C) track metabolic pathways of this compound?
Answer:
- Synthesis : Introduce at the methyl group via []-methyl iodide alkylation .
- Metabolite profiling : Use LC-MS/MS with scintillation counting to identify phase I/II metabolites in hepatocyte incubations .
- Autoradiography : Localize tissue distribution in rodent models, ensuring compliance with radiation safety protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
